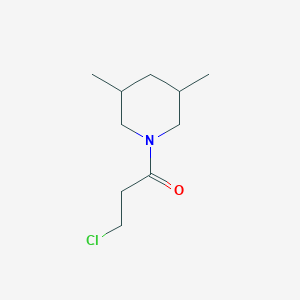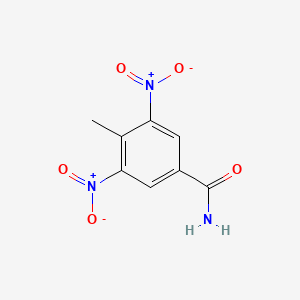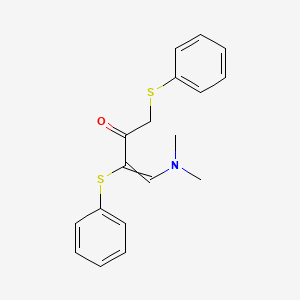
4,5-二甲基-1H-吡唑-3-胺
描述
4,5-Dimethyl-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of two methyl groups at positions 4 and 5 and an amino group at position 3 on the pyrazole ring
科学研究应用
4,5-Dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
4,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, and these compounds are known for their diverse pharmacological effects Similar compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have good bioavailability .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
4,5-Dimethyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as an inhibitor, thereby reducing the production of pro-inflammatory mediators . Additionally, 4,5-dimethyl-1H-pyrazol-3-amine can bind to certain proteins, altering their conformation and activity, which can influence various metabolic pathways.
Cellular Effects
The effects of 4,5-dimethyl-1H-pyrazol-3-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating gene expression, 4,5-dimethyl-1H-pyrazol-3-amine can affect cellular metabolism and energy production. For instance, it can upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
At the molecular level, 4,5-dimethyl-1H-pyrazol-3-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby altering metabolic flux. Additionally, 4,5-dimethyl-1H-pyrazol-3-amine can interact with DNA, influencing gene expression by acting as a transcriptional regulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-dimethyl-1H-pyrazol-3-amine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4,5-dimethyl-1H-pyrazol-3-amine can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 4,5-dimethyl-1H-pyrazol-3-amine vary with dosage in animal models. At low doses, it has been found to have beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
4,5-Dimethyl-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. The compound can also influence the activity of cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, 4,5-dimethyl-1H-pyrazol-3-amine is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with binding proteins .
Subcellular Localization
The subcellular localization of 4,5-dimethyl-1H-pyrazol-3-amine is critical for its activity. It has been found to localize in the nucleus, where it can interact with DNA and influence gene expression. Additionally, it can be targeted to specific organelles, such as mitochondria, where it can affect cellular respiration and energy production. Post-translational modifications, such as phosphorylation, can also influence its localization and function .
准备方法
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones. For instance, the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions can yield 4,5-dimethyl-1H-pyrazol-3-amine .
Industrial Production Methods: Industrial production of 4,5-dimethyl-1H-pyrazol-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
化学反应分析
Types of Reactions: 4,5-Dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
相似化合物的比较
3,5-Dimethyl-1H-pyrazole: Lacks the amino group at position 3, which affects its reactivity and biological activity.
4-Amino-3,5-dimethyl-1H-pyrazole: Similar structure but with the amino group at a different position, leading to different chemical and biological properties.
1,3-Dimethyl-1H-pyrazol-5-amine: Another related compound with different substitution patterns on the pyrazole ring.
Uniqueness: 4,5-Dimethyl-1H-pyrazol-3-amine is unique due to the specific positioning of its methyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
4,5-dimethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPUGQZJRFFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406109 | |
| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91159-73-8 | |
| Record name | 4,5-dimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


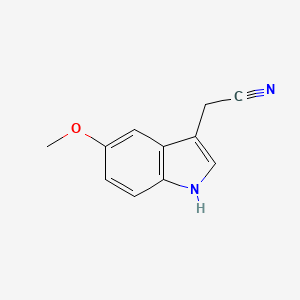

![methyl N-[(4-bromophenyl)acetyl]glycinate](/img/structure/B1351743.png)

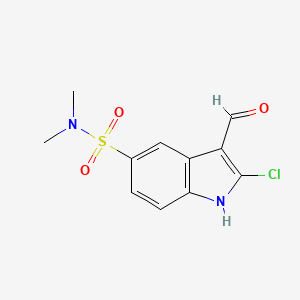
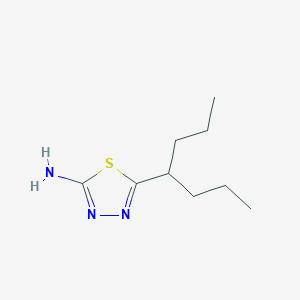
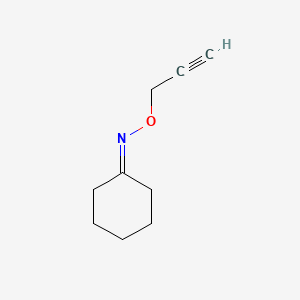
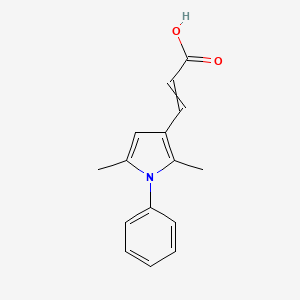
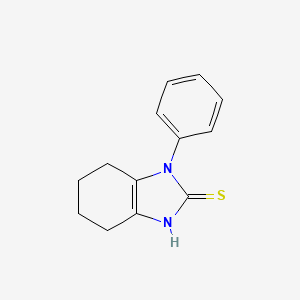
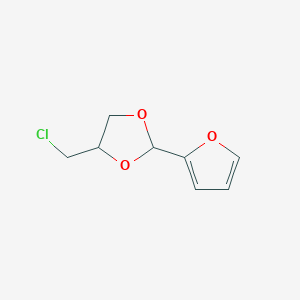
![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
